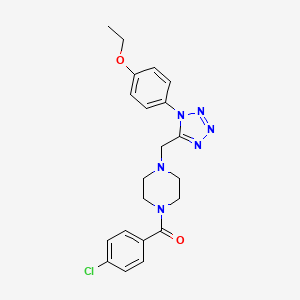

![molecular formula C6H11NO B2562600 (1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086 CAS No. 154819-89-3](/img/structure/B2562600.png)

(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

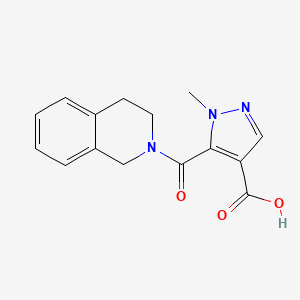

(1R,2R,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol-A13086 is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Stereochemical Analysis

The absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes has been a subject of research, with specific focus on their stereochemical properties. In one study, the enantiomers of l-azabicyclo[2.2.1]heptan-3-exo-ol were resolved, leading to the determination that one of the ketones derived from these enantiomers possesses the (1R,4S)-configuration, as confirmed by CD spectroscopy and single-crystal X-ray diffraction (Boelsterli et al., 1992).

Catalytic Applications

Another significant area of application involves the catalytic properties of related azabicyclo compounds in oxidative reactions. For instance, hydroxylamines such as 7-azabicyclo[2.2.1]heptan-7-ol and its homologues have shown efficiency in catalyzing the oxidation of secondary alcohols to ketones using molecular oxygen and copper cocatalysts at room temperature. This research highlights the potential for these compounds in sustainable chemistry practices (Toda et al., 2023).

Synthesis and Structural Assignment

The synthesis and stereochemical assignment of azabicyclo compounds, including their methylated variants, have also been explored. Techniques such as intramolecular cyclization and X-ray crystallography have been utilized to confirm the stereochemistry of synthesized compounds, offering insights into their structural characteristics and potential applications in further chemical synthesis (Ramanaiah et al., 1999).

Constrained Proline Analogues

Research into the synthesis of constrained proline analogues from azabicyclo compounds has been reported, with applications in the development of new pharmaceuticals and bioactive molecules. These studies involve complex synthetic routes to create new conformationally constrained β-functionalised proline analogues, demonstrating the versatility of azabicyclo compounds in medicinal chemistry (Buñuel et al., 2001).

Thermal Decomposition Studies

Investigations into the thermal decomposition of azabicyclo compounds have identified intermediates that could lead to the development of novel synthetic pathways for the production of hydrocarbon products. Such studies not only deepen understanding of the chemical properties of these compounds but also explore their potential in synthetic organic chemistry (Dervan & Uyehara, 1976).

Propriétés

IUPAC Name |

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZJFFHSLIVHCZ-NGJCXOISSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@@H]1N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562517.png)

![5-chloro-2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2562520.png)

![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)

![1-[(3-Bromo-2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2562525.png)

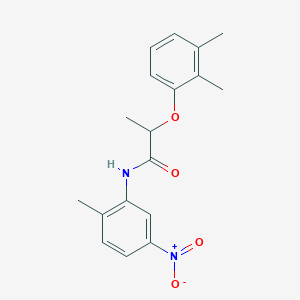

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)